molecular formula C18H17N3OS B2987564 (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone CAS No. 873856-47-4

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone

Cat. No. B2987564
CAS RN: 873856-47-4
M. Wt: 323.41
InChI Key: PJKHCSHZORIWQG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a benzothiazole ring and a pyridine ring, both of which are common motifs in pharmaceutical chemistry . It also contains a piperidine ring, which is a common feature in many drugs due to its ability to bind to various biological targets .


Synthesis Analysis

The synthesis of this compound could involve the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds could then be treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . Crystallographic studies can provide detailed information about the compound’s three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by its functional groups and the electronic properties of its constituent rings. The presence of the benzothiazole and pyridine rings could make it a good candidate for various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the properties of its constituent rings. For example, it is likely to be a solid at room temperature and could have a high melting point .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis and evaluation of various pyridine derivatives, including those related to (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone, for their antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their derivatives, displaying variable and modest antimicrobial activity against different bacterial and fungal strains. These findings suggest that the structural framework of benzothiazole and pyridine, combined with piperidinyl methanone, could contribute to the antimicrobial efficacy of these compounds (Patel, Agravat, & Shaikh, 2011).

Anti-Mycobacterial Chemotypes

Another significant application is in the development of new anti-mycobacterial chemotypes. Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold as a promising new anti-mycobacterial chemotype. Their research synthesized and evaluated thirty-six benzo[d]thiazole-2-carboxamides for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Seventeen compounds demonstrated potential with MICs in the low µM range, indicating the therapeutic potential of these compounds in treating tuberculosis (Pancholia et al., 2016).

Potential Antiproliferative Activity

The synthesis and structural exploration of novel heterocycles have also been explored for their potential antiproliferative activities. For example, Prasad et al. (2018) synthesized a novel bioactive heterocycle from piperidinyl benzo[d]isoxazole, evaluating its antiproliferative activity. The compound exhibited favorable interactions in molecular docking studies with estrogen and progesterone receptors, suggesting its potential application in breast cancer treatment (Prasad et al., 2018).

Mechanism of Action

While the exact mechanism of action of this compound is not clear from the available information, it could potentially interact with various biological targets due to the presence of the benzothiazole, pyridine, and piperidine rings .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and physicochemical properties. It’s always important to handle such compounds with appropriate safety precautions .

Future Directions

The future research on this compound could involve further exploration of its biological activity, the development of more efficient synthesis methods, and the design of related compounds with improved properties .

properties

IUPAC Name

[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-18(21-11-4-1-5-12-21)13-7-6-10-19-16(13)17-20-14-8-2-3-9-15(14)23-17/h2-3,6-10H,1,4-5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKHCSHZORIWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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